molecular formula C8H14N4O3 B2958441 (2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid CAS No. 846021-23-6

(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid

Cat. No.: B2958441
CAS No.: 846021-23-6
M. Wt: 214.225
InChI Key: IAWQTCZBBCWDLU-YFKPBYRVSA-N
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Description

This compound is an imidazolone-containing amino acid derivative characterized by a pentanoic acid backbone with an L-configuration at the α-carbon (2S stereochemistry). The imidazolone ring (a five-membered heterocycle with two nitrogen atoms and a ketone group at position 5) is linked to the side chain via a methylene bridge. AGEs are associated with diabetic complications, aging-related pathologies, and vascular dysfunction due to their ability to crosslink proteins and induce oxidative stress .

Properties

CAS No.

846021-23-6

Molecular Formula

C8H14N4O3

Molecular Weight

214.225

IUPAC Name

(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid

InChI

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-4-6(13)11-8(12)10/h5H,1-4,9H2,(H,14,15)(H2,10,11,13)/t5-/m0/s1

InChI Key

IAWQTCZBBCWDLU-YFKPBYRVSA-N

SMILES

C1C(=O)N=C(N1CCCC(C(=O)O)N)N

solubility

not available

Origin of Product

United States

Biological Activity

(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid, also known as a derivative of amino acids with significant implications in biochemical research, pharmaceutical development, and nutrition science, has garnered attention for its diverse biological activities. This article explores its biological activity, applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H16N4O3
Molecular Weight228.25 g/mol
CAS Number1232154-60-7
DensityNot Available

Pharmaceutical Development

This compound is recognized as a critical intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in developing treatments for metabolic disorders. The compound's structure allows it to be integrated into drug formulations, enhancing solubility and bioavailability, thus improving therapeutic efficacy .

Biochemical Research

The compound is extensively utilized in studies related to amino acid metabolism and protein synthesis. It serves as a building block in peptide synthesis, enabling researchers to create specific peptides that facilitate the investigation of protein interactions and cellular processes .

Nutrition Science

In nutrition science, this compound is explored for its potential benefits in dietary supplements aimed at enhancing muscle growth and recovery. This aspect appeals particularly to athletes and fitness enthusiasts seeking to optimize performance and recovery post-exercise .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : Research has indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against tumor cells, indicating their potential as anticancer agents .
  • Mechanistic Insights : Studies have demonstrated that these compounds can disrupt microtubule formation in cancer cells, leading to G2/M cell cycle arrest. This disruption results in improper chromosome alignment and increased apoptosis in tumor cells, showcasing a novel mechanism for anticancer activity .
  • Metabolic Pathways : Investigations into the metabolic pathways involving this compound have revealed its role as a metabolite in various organisms, including Escherichia coli and Daphnia pulex. These findings suggest its significance in broader biological contexts beyond human health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several imidazolone derivatives and amino acid adducts. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Biological Role Associated Diseases Key References
(2S)-2-Amino-5-(2-amino-5-oxo-4H-imidazol-3-yl)pentanoic acid (Target) Pentanoic acid backbone with 5-oxo-4H-imidazol-3-yl side chain; 2S configuration AGE formation; protein crosslinking Diabetes, aging, vascular diseases
MG-H1 (Nδ-(5-methyl-4-imidazolon-2-yl)-L-ornithine) Ornithine derivative with 5-methyl-4-imidazolon-2-yl group Predominant MG-derived AGE; fluorescence properties Diabetic nephropathy, atherosclerosis
MG-H2 (2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid) Pentanoic acid backbone with 5-hydro-5-methyl-4-imidazolon-1-yl group; non-fluorescent AGE Minor MG adduct; less stable than MG-H1 Oxidative stress-linked pathologies
MG-H3 (2-amino-5-(2-amino-4-hydro-4-methyl-5-imidazolon-1-yl)pentanoic acid) Pentanoic acid backbone with 4-hydro-4-methyl-5-imidazolon-1-yl group; hydrolyzes to form MG-H1 Transient intermediate; least abundant MG adduct Aging-related tissue damage
A1P (2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid) Pentanoic acid backbone with 2-aminoimidazol-1-yl group; synthetic derivative Arginase I inhibitor; modulates nitric oxide signaling Cardiovascular diseases, cancer
CEL (Nε-(carboxyethyl)lysine) Lysine derivative with carboxyethyl modification Non-fluorescent AGE; biomarker of glycation Diabetes, chronic kidney disease

Key Structural Differences

Imidazolone Substituents: The target compound features a 5-oxo group on the imidazolone ring, distinguishing it from MG-H1–H3, which have methyl or hydro groups at positions 4 or 5 . A1P lacks the ketone group entirely, instead possessing a simpler 2-aminoimidazole side chain .

Backbone Configuration :

  • The target compound and A1P both exhibit an L-configuration (2S), critical for binding to biological targets like enzymes or receptors. In contrast, MG-H1–H3 are derived from ornithine or lysine, which lack chiral centers in their side chains .

Fluorescence and Stability: Unlike fluorescent MG-H1, the target compound and MG-H2/H3 are non-fluorescent, affecting their detectability in biological samples . MG-H3 is prone to hydrolysis, while the target compound’s 5-oxo group may confer greater stability .

Functional and Mechanistic Insights

  • AGE Formation : The target compound and MG-H1–H3 are products of carbonyl-amine reactions, but their specific formation pathways vary. MG-H1 forms via MG and arginine, while the target compound may arise from lysine or alternative dicarbonyl precursors .
  • Enzyme Inhibition : A1P and its analogs inhibit human arginase I, a manganese-dependent enzyme involved in urea metabolism, by mimicking the transition state of L-arginine . The target compound’s imidazolone ring may similarly interact with metal ions in enzymes.
  • Pathological Impact : All compounds except A1P are implicated in diabetic complications. The target compound’s protein-crosslinking ability may exacerbate tissue stiffness and dysfunction, akin to MG-H1 .

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